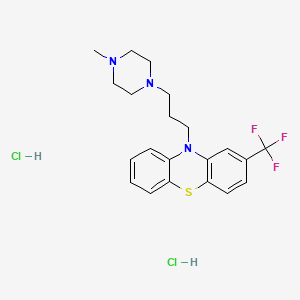

Trifluoperazine dihydrochloride

Descripción general

Descripción

El hidrcloruro de trifluoperazina es un derivado de la fenotiazina que se utiliza principalmente como medicamento antipsicótico. Se prescribe comúnmente para el tratamiento de la esquizofrenia y otros trastornos psicóticos. Además, a veces se utiliza para el manejo a corto plazo del trastorno de ansiedad generalizada. El hidrcloruro de trifluoperazina actúa bloqueando los receptores de dopamina en el cerebro, lo que ayuda a aliviar los síntomas de la psicosis y la ansiedad .

Métodos De Preparación

La síntesis del hidrcloruro de trifluoperazina implica varios pasos clave:

Reacción de Condensación: El paso inicial implica una reacción de condensación entre la trifluorometilfenotiazina y la 4-metil-1-cloropropilpiperazina en un solvente orgánico.

Purificación: El producto bruto obtenido de la reacción de condensación se convierte en trifluoperazina oxalato de sodio.

Formación de Sal: La trifluoperazina purificada se hace reaccionar con ácido clorhídrico para formar hidrcloruro de trifluoperazina.

Este método es eficiente, rentable y adecuado para la producción industrial .

Análisis De Reacciones Químicas

El hidrcloruro de trifluoperazina experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar su estructura química, alterando potencialmente sus propiedades farmacológicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Trifluoperazine is a first-generation antipsychotic medication used to manage psychotic disorders like schizophrenia and short-term anxiety . It belongs to the phenothiazine class of drugs and works by blocking dopamine in the brain, which helps to improve behavior and thinking . While effective, trifluoperazine may cause side effects, and its use requires careful monitoring by a healthcare provider .

Treatment of Psychotic Disorders

Trifluoperazine is effective for managing psychotic disorders by alleviating symptoms in patients with schizophrenia, especially those who are withdrawn or apathetic, and in patients experiencing delusions and hallucinations . Antipsychotic drugs, including trifluoperazine, are a core component in treating all phases of schizophrenia, helping to stabilize patients, improve symptoms between acute episodes, and lower the risk of recurrence .

Dosage : The typical initial oral dosage for adults is 2 to 5 mg twice daily, with most patients responding well to 15 to 20 mg daily, though some may need up to 40 mg daily. In children aged 6 to 12, the starting dose is 1 mg once or twice daily, gradually increased until symptoms are managed, but generally not exceeding 15 mg daily .

Short-Term Management of Nonpsychotic Anxiety

Trifluoperazine is also used to manage nonpsychotic anxiety over the short term . However, it is typically considered an alternative to less toxic anxiolytic agents like benzodiazepines . Treatment duration should not exceed 12 weeks, and dosages should not be more than 6 mg daily to avoid the risk of tardive dyskinesia . Its effectiveness has been demonstrated in patients with generalized anxiety disorder, but its utility in other nonpsychotic conditions with anxiety-like symptoms is not as well-established .

Dosage : The usual adult oral dosage for anxiety management is 1 to 2 mg twice daily .

Research in Cancer Treatment

Trifluoperazine has been investigated for its potential anticancer effects, especially in aggressive triple-negative breast cancer (TNBC) with brain metastasis . It has good bioavailability in the brain and has demonstrated anticancer effects in several types of cancer . In vitro studies show that trifluoperazine induces G0/G1 cell cycle arrest and stimulates mitochondria-mediated apoptosis. In vivo, it suppresses the growth of subcutaneous xenograft tumors and brain metastasis, prolonging survival in mice without significant side effects .

Other uses

Off-label, trifluoperazine has been investigated in the context of eugenics programs .

Comparison to Placebo

Studies comparing trifluoperazine to placebo have shown significant clinical improvement in patients with schizophrenia over the medium term . Additionally, fewer patients taking trifluoperazine left studies early due to relapse or worsening conditions . However, some data regarding leaving the study early for any reason or due to severe adverse effects were inconclusive .

Comparison to Other Antipsychotics

When compared to other older-generation antipsychotics, trifluoperazine showed no clear difference in terms of 'no substantial improvement' .

Adverse Effects

Common side effects of trifluoperazine include blurred vision, dizziness, drowsiness, and dry mouth . Serious side effects may include uncontrolled movements, blood disorders, and low blood pressure upon standing . Trifluoperazine can also cause side effects such as confusion and agitation, but it generally causes less sedation and fewer dizzy spells, making it relatively well-tolerated by many patients with schizophrenia . It is also associated with movement disorders .

Storage Conditions

Mecanismo De Acción

El hidrcloruro de trifluoperazina ejerce sus efectos bloqueando los receptores dopaminérgicos D1 y D2 posinápticos mesolímbicos en el cerebro. Esta acción ayuda a reducir los síntomas de la psicosis al disminuir la actividad de la dopamina. Además, deprime la liberación de hormonas hipotalámicas e hipofisarias y afecta el sistema activador reticular, influyendo en el metabolismo basal, la temperatura corporal, la vigilia, el tono vasomotor y la emesis .

Comparación Con Compuestos Similares

El hidrcloruro de trifluoperazina se compara con otros medicamentos antipsicóticos como la clorpromazina, la quetiapina y la aripiprazol:

Clorpromazina: Similar en sus efectos antipsicóticos, pero tiene un perfil de efectos secundarios diferente.

Quetiapina: Un antipsicótico atípico con un rango más amplio de indicaciones y un mecanismo de acción diferente.

Aripiprazol: Otro antipsicótico atípico conocido por su menor riesgo de aumento de peso y efectos secundarios metabólicos

El hidrcloruro de trifluoperazina es único en su perfil específico de unión al receptor y su eficacia en el tratamiento de ciertos tipos de psicosis y ansiedad .

Actividad Biológica

Timapiprant sodium, also known as OC000459, is a selective antagonist of the D prostanoid receptor 2 (DP2), which plays a significant role in various allergic and inflammatory conditions. This compound has garnered attention for its potential therapeutic applications, particularly in asthma and other eosinophilic disorders.

Timapiprant sodium exhibits its biological activity primarily through the inhibition of DP2 receptors. The compound has a high affinity for human recombinant DP2 with an inhibitory constant (Ki) of 0.013 μM, indicating potent antagonistic properties. It effectively displaces [3H] PGD2 from DP2 receptors, which is crucial in mediating Th2 cell activation and eosinophil recruitment in allergic responses .

In Vitro Studies

In vitro studies have demonstrated that Timapiprant sodium can inhibit the chemotaxis of human Th2 lymphocytes with an IC50 value of 0.028 μM. Additionally, it suppresses cytokine production by these lymphocytes (IC50 = 0.019 μM) and inhibits the anti-apoptotic effects of PGD2 on Th2 cells . The compound has also been shown to inhibit mast cell activation, further contributing to its anti-inflammatory effects.

Table 1: In Vitro Biological Activity of Timapiprant Sodium

| Activity | IC50 (μM) | Notes |

|---|---|---|

| Chemotaxis inhibition | 0.028 | Inhibits Th2 lymphocyte migration |

| Cytokine production inhibition | 0.019 | Reduces inflammatory cytokine release |

| Anti-apoptotic effect inhibition | 0.035 | Blocks PGD2-induced survival signals in Th2 cells |

In Vivo Studies

Timapiprant sodium has been evaluated in various animal models to assess its efficacy in reducing eosinophilia and inflammation associated with allergic responses. For instance, in rat models, administration of Timapiprant significantly inhibited blood eosinophilia induced by DK-PGD2 with an effective dose (ED50) of 0.04 mg/kg . In guinea pigs, the compound also demonstrated efficacy in reducing airway eosinophilia when administered at doses as low as 0.01 mg/kg .

Table 2: In Vivo Efficacy of Timapiprant Sodium

| Model | Dose (mg/kg) | Effect |

|---|---|---|

| Rat Eosinophilia | 2, 10 | Significant reduction in blood eosinophils |

| Guinea Pig Airways | 0.01, 0.1, 1.0 | Decreased airway eosinophilia |

Clinical Applications

Timapiprant sodium is currently under investigation for its potential use in treating severe eosinophilic asthma and other allergic conditions. Clinical trials have shown promising results; a study involving mild-to-moderate persistent asthma patients indicated that Timapiprant improved lung function significantly, especially in those with active eosinophilia .

Moreover, it has been noted for its potential neuroprotective effects; recent studies suggest that Timapiprant may mitigate Alzheimer's disease pathology by targeting the PGD2 signaling pathway, showcasing its versatility beyond respiratory conditions .

Case Studies

A notable case study highlighted the use of Timapiprant in patients with allergic rhinitis, where it effectively reduced nasal and ocular symptoms upon exposure to allergens such as grass pollen . Another study focused on its application in patients with eosinophilic esophagitis, where it significantly decreased esophageal eosinophil counts and improved clinical symptoms .

Propiedades

IUPAC Name |

10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3S.2ClH/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDAOUXDMHXPDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045085 | |

| Record name | Trifluoperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440-17-5 | |

| Record name | Trifluoperazine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000440175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOPERAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P1Y2SNF5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.